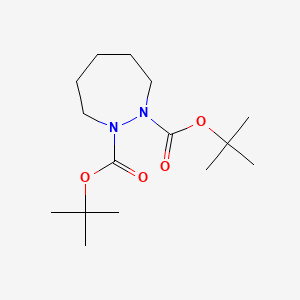
Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is a chemical compound with the molecular formula C15H28N2O4 . It has a molecular weight of 300.4 .
Synthesis Analysis
The synthesis of Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)(3) to give di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate .
Molecular Structure Analysis
The InChI code for Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is 1S/C15H28N2O4/c1-14 (2,3)20-12 (18)16-10-8-7-9-11-17 (16)13 (19)21-15 (4,5)6/h7-11H2,1-6H3 .
Chemical Reactions Analysis
Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is employed in the electrophilic amination of ß-keto esters catalyzed by an axially chiral guanidine . It is also a building block in an enantioselective synthesis of 3,6-dihyropyridazines employing organocatalysts such a L-proline or (S)-2-pyrrolidinyl tetrazole . Furthermore, it is utilized in the asymmetric Friedel-Crafts amination via a chiral organocatalyst .
Applications De Recherche Scientifique
Synthesis of Key Intermediates
A practical synthesis has been established for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, demonstrating its role as a key intermediate in the production of Rho–kinase inhibitor K-115. This synthesis involves intramolecular Fukuyama–Mitsunobu cyclization, showcasing the compound's utility in pharmaceutical synthesis (Gomi et al., 2012).
Catalysis and Chemical Reactions
Compounds related to Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate have been utilized as catalysts in various chemical reactions. For instance, non-heme micro-oxo-bridged diiron(III) complexes, which are structurally related, have been studied for their catalytic role in the selective oxidative transformation of alkanes into alcohols, highlighting their potential in biomimetic hydroxylation processes (Mayilmurugan et al., 2009).
Material Science and Polymerization
Research on nickel(II) and palladium(II) diimine complexes bearing phenyl aniline moieties, which share a structural resemblance, reveals their application in olefin polymerization, providing insight into the synthesis of new polymers with potential industrial applications (Schmid et al., 2001).
Pharmaceutical Applications
Studies on imidazo[1,5-a][1,4]benzodiazepine esters, structurally related to Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate, have demonstrated high affinities and selectivities at "diazepam-insensitive" benzodiazepine receptors. These findings suggest potential applications in developing therapeutic agents targeting specific subtypes of the benzodiazepine receptor (Gu et al., 1993).
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is currently lacking .
Propriétés
IUPAC Name |
ditert-butyl diazepane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-10-8-7-9-11-17(16)13(19)21-15(4,5)6/h7-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTPTLWFFCKYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

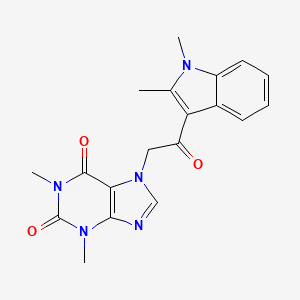
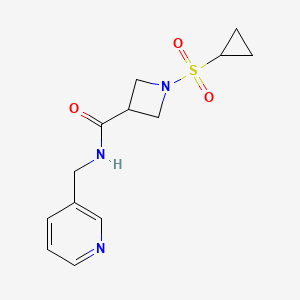
![3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2539481.png)
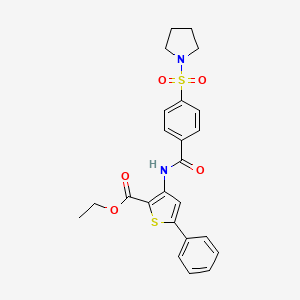
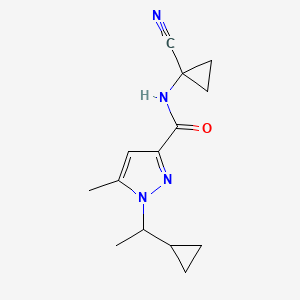

![2-[[[5-Bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetic acid](/img/structure/B2539488.png)

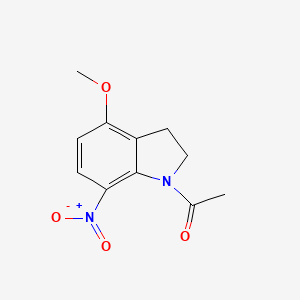
![N-(4-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2539496.png)
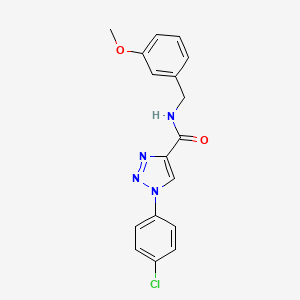
![(4-((3-fluorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2539498.png)
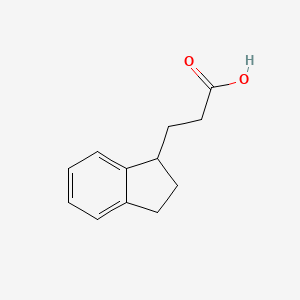
![Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2539501.png)